molecular formula C19H19ClN2O3 B268522 4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268522
M. Wt: 358.8 g/mol
InChI Key: ZAPDTRRXLGHIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. TFMB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the proteasome, a complex of enzymes involved in protein degradation, which is essential for cancer cell survival. This compound has also been shown to inhibit the activity of specific kinases and transcription factors involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. This compound has also been shown to have a low toxicity profile, making it a safe candidate for further research. However, this compound has some limitations, including its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on 4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide could include further studies on its mechanism of action, as well as its potential applications in the treatment of cancer and inflammation. This compound could also be studied for its potential use in combination with other drugs or therapies to enhance its effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been synthesized through various methods, including the reaction of a chloro-substituted benzene with a furan derivative, followed by the addition of an amine and a carbonyl group. Other methods include the reaction of a benzamide derivative with an amine and a furan derivative, followed by the addition of a chloro-substituted benzene. The synthesis of this compound is a complex process that requires careful attention to detail and precise control over reaction conditions.

Scientific Research Applications

4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H19ClN2O3/c20-15-7-3-14(4-8-15)19(24)22-16-9-5-13(6-10-16)18(23)21-12-17-2-1-11-25-17/h3-10,17H,1-2,11-12H2,(H,21,23)(H,22,24)

InChI Key

ZAPDTRRXLGHIND-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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